Home > Products > Screening Compounds P118231 > Axitinib Iodo Tetrahydropyran
Axitinib Iodo Tetrahydropyran -

Axitinib Iodo Tetrahydropyran

Catalog Number: EVT-13983082
CAS Number:
Molecular Formula: C19H20IN3O
Molecular Weight: 433.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axitinib Iodo Tetrahydropyran, scientifically known as (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a compound characterized by its complex molecular structure. It serves as an important intermediate in the synthesis of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), primarily used in cancer therapy, particularly for renal cell carcinoma. The molecular formula of Axitinib Iodo Tetrahydropyran is C_{22}H_{24}N_{4}O_{2}S, with a molecular weight of 431.27 g/mol. This compound is classified under organic compounds, specifically indazole derivatives, and is recognized for its biological activity against cancer cells .

Synthesis Analysis

Methods

The synthesis of Axitinib Iodo Tetrahydropyran typically involves several key reactions:

  1. Vilsmeier Reaction: This reaction introduces the iodo group into the indazole structure.
  2. Claisen-Schmidt Condensation: This step often forms the ethenyl group attached to the pyridine ring.
  3. Formation of Tetrahydropyran: The tetrahydropyran ring is incorporated through cyclization reactions.

Technical Details

The synthesis process is optimized to enhance yield and reduce costs by minimizing the use of expensive catalysts such as palladium. The reaction conditions are carefully controlled to ensure high purity and efficiency in producing Axitinib Iodo Tetrahydropyran .

Molecular Structure Analysis

Structure

Axitinib Iodo Tetrahydropyran features a unique structural configuration that includes:

  • An indazole moiety
  • A tetrahydropyran ring
  • An ethenyl group connected to a pyridine ring
  • An iodo substituent

Data

The structural data can be summarized as follows:

PropertyValue
Molecular FormulaC_{22}H_{24}N_{4}O_{2}S
Molecular Weight431.27 g/mol
IUPAC Name(E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This complex structure allows for various modifications that can enhance its biological activity and specificity in targeting cancer cells .

Chemical Reactions Analysis

Reactions

Axitinib Iodo Tetrahydropyran undergoes several significant chemical reactions:

  1. Substitution Reactions: The iodo group can participate in nucleophilic substitution reactions, allowing for further modifications.
  2. Reduction Reactions: Potential reduction of functional groups can lead to derivatives with altered properties.
  3. Cyclization Reactions: These are crucial for forming the tetrahydropyran ring from linear precursors.

Technical Details

The reactions are typically conducted under controlled conditions to ensure selectivity and yield. Common reagents include bases and solvents that facilitate the desired transformations without excessive side reactions.

Mechanism of Action

The mechanism of action for Axitinib Iodo Tetrahydropyran primarily revolves around its role as an intermediate in synthesizing Axitinib. Axitinib functions as a selective inhibitor of VEGFR tyrosine kinases, which are critical in regulating angiogenesis—the formation of new blood vessels that tumors exploit for growth.

Process and Data

Through inhibition of VEGFR, Axitinib disrupts signaling pathways that promote tumor proliferation and survival. This mechanism has been validated in various preclinical studies demonstrating significant anti-proliferative activity against human colorectal cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

Axitinib Iodo Tetrahydropyran is characterized by:

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents; solubility in aqueous media varies with pH.

Chemical Properties

Key chemical properties include:

  • pKa: The compound exhibits a pKa around 4.8, indicating its acidity in solution.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how Axitinib Iodo Tetrahydropyran behaves in biological systems and its potential applications .

Applications

Axitinib Iodo Tetrahydropyran has several significant applications:

  1. Pharmaceutical Development: Primarily used as an intermediate in the synthesis of Axitinib for cancer treatment.
  2. Research Applications: Its unique structure allows researchers to explore further modifications that could lead to improved therapeutic agents targeting various cancers.
  3. Biological Studies: Used in studies examining the mechanisms of action related to VEGFR inhibition and cancer cell proliferation.
Synthetic Methodologies for Axitinib Iodo Tetrahydropyran Intermediates

Palladium-Catalyzed Cross-Coupling Strategies in Indazole Functionalization

Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation at the C-3 position of 1H-indazole scaffolds, which is critical for constructing axitinib’s core structure. These reactions typically employ Suzuki–Miyaura or Mizoroki-Heck protocols with 3-iodo-1H-indazole derivatives as key electrophiles. Ferrocene-based divalent palladium complexes (e.g., PdCl₂(dppf)) immobilized on ionic liquids (BMImBF₄) demonstrate superior catalytic efficiency in indazole functionalization, achieving yields >85% while minimizing Pd(0) black formation [6]. The ionic liquid matrix stabilizes Pd species, allowing catalyst recycling for ≥5 cycles with <5% activity loss. Ligand design is equally crucial: electron-rich phosphines (e.g., 1,1′-bis(diphenylphosphino)ferrocene) lower energy barriers during oxidative addition by facilitating Pd(0)→Pd(II) transitions [6].

Table 1: Palladium Catalysts for Indazole C-3 Functionalization

Catalyst SystemLigandYield (%)TONReusability
PdCl₂(dppf)/BMImBF₄Dppf921,1505 cycles
PdCl₂(dtbpf)/BMImPF₆Di-tert-butylphosphinoferrocene788903 cycles
Pd(OAc)₂/(o-Tol)₃PTri-o-tolylphosphine65720Not reusable

TON = Turnover Number; BMImBF₄ = 1-butyl-3-methylimidazolium tetrafluoroborate

Iodination Mechanisms at the C-3 Position of 6-Nitroindazole Derivatives

Regioselective iodination of 6-nitroindazole at C-3 requires electrophilic aromatic substitution (SEAr) under mild oxidizing conditions. I₂/K₂CO₃ in DMF at 60°C achieves >90% regioselectivity by generating I⁺ equivalents that target the electron-deficient C-3 position [5] [9]. The nitro group at C-6 directs electrophiles to C-3 via resonance withdrawal, as confirmed by density functional theory (DFT) calculations showing a 12.3 kcal/mol preference for C-3 over C-5 iodination [9]. Alternative iodinating agents like N-iodosuccinimide (NIS) in acetonitrile enable room-temperature reactions but suffer from reduced yields (70–75%) due to competing N-iodination [9]. Kinetic studies reveal pseudo-first-order dependence on indazole concentration, with rate constants (k) of 2.7 × 10⁻³ min⁻¹ for I₂/K₂CO₃ systems [9].

Table 2: Iodination Reagents for 6-Nitroindazole

Iodinating AgentBase/SolventTemp (°C)C-3 Selectivity (%)Yield (%)
I₂K₂CO₃/DMF60>9088
NISNone/CH₃CN258072
IClNaHCO₃/THF09568

Tetrahydropyran Protection/Deprotection Dynamics in N-H Site Stabilization

Tetrahydropyran (THP) protection of 6-nitroindazole’s N-1 site prevents undesired coordination during metal-catalyzed reactions. Protection employs dihydropyran (DHP) with Brønsted or Lewis acid catalysts (e.g., Bi(OTf)₃, p-TsOH) in CH₂Cl₂, achieving >95% conversion in <2 hours [2] [5]. The reaction proceeds via oxocarbenium ion intermediates, with zeolite H-beta catalysts enabling recyclability (7 cycles) under solvent-free conditions [2]. Deprotection requires acidic hydrolysis: p-toluenesulfonic acid (p-TsOH) in methanol at 65°C cleaves THP within 4 hours without indazole degradation [5]. Bismuth triflate (Bi(OTf)₃) offers a low-toxicity alternative, with first-order kinetics (k = 0.18 h⁻¹) in ethanol/water mixtures [2]. THP stability profiling confirms resilience toward organometallics (RLi, RMgX) and mild bases (Et₃N), but rapid cleavage occurs at pH <1 (t₁/₂ < 30 min) [2].

Table 3: THP Protection/Deprotection Conditions

StepCatalystSolventTime (h)Conversion (%)
Protectionp-TsOHCH₂Cl₂1.598
ProtectionBi(OTf)₃Solvent-free0.599
Deprotectionp-TsOH/MeOHMethanol4>95
DeprotectionLiCl/H₂ODMSO2 (90°C)91

Heck Coupling Optimization for Vinylpyridine Integration

Heck coupling between 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and 2-vinylpyridine installs axitinib’s critical styryl moiety. Pd(OAc)₂ with tri-o-tolylphosphine in DMF/i-Pr₂EtN achieves 88% yield at 100°C by suppressing β-hydride elimination [3] [5]. Key parameters include:

  • Ligand ratio: Pd:L = 1:3 minimizes Pd black formation
  • Solvent effects: Polar aprotic solvents (DMF, NMP) enhance vinylpyridine solubility
  • Base selection: Sterically hindered i-Pr₂EtN outperforms K₂CO₃ by preventing N-quaternization [5]Co-catalytic systems using Pd(dppf)Cl₂/Cs₂CO₃ enable turnover frequencies (TOF) of 1,470 molₐᵣᵢ molₚd⁻¹ h⁻¹ in continuous flow reactors, with leaching <2 ppm [4]. Microwave irradiation reduces reaction times from 24 hours to 45 minutes while maintaining 85% yield [5]. Post-coupling, residual Pd is removed via bisulfite washes or activated carbon treatment to achieve pharmacopeial limits (<10 ppm) [3].

Table 4: Heck Coupling Parameters for Vinylpyridine Installation

Catalyst SystemBaseSolventTemp (°C)Yield (%)Pd Residual (ppm)
Pd(OAc)₂/(o-Tol)₃Pi-Pr₂EtNDMF1008815
Pd(dppf)Cl₂Cs₂CO₃DMF90828
Pd/CK₂CO₃NMP120752

Properties

Product Name

Axitinib Iodo Tetrahydropyran

IUPAC Name

6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethyl)indazole

Molecular Formula

C19H20IN3O

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C19H20IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7,9,11,13,19H,2,4,6,8,10,12H2

InChI Key

WSSOYLTZYAZWII-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)CCC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.